"2-(Butane-1-sulfonamido)acetic acid" spectroscopic data (NMR, IR, MS)
"2-(Butane-1-sulfonamido)acetic acid" spectroscopic data (NMR, IR, MS)
Spectroscopic Profile, Synthesis Logic, and Quality Control
Executive Summary
2-(Butane-1-sulfonamido)acetic acid (CAS: 18624-74-3), also known as
This guide provides a definitive reference for researchers synthesizing or characterizing this compound. It moves beyond simple data listing to explain the causality of spectral features and provides a self-validating protocol for its generation.
Part 1: Molecular Architecture & Synthesis Strategy
Structural Logic
The molecule consists of three distinct domains, each contributing specific spectral signatures:
-
The Lipophilic Tail: An
-butyl chain ( ) providing hydrophobic bulk. -
The Sulfonamide Linker: A rigid, polar
group acting as a hydrogen bond donor/acceptor and a metabolic stability anchor. -
The Acidic Head: A glycine-derived carboxylic acid (
), enabling further coupling or solubility modulation.
Synthesis Workflow (Schotten-Baumann)
The most reliable route utilizes a modified Schotten-Baumann reaction. The critical control point is pH maintenance; the amine of glycine must be nucleophilic (deprotonated,
Reaction Scheme Visualization:
Caption: Optimized Schotten-Baumann workflow for N-sulfonylglycine synthesis.
Part 2: Spectroscopic Characterization (Target Profile)
The following data represents the Target Specification for high-purity (>98%) material. Due to the exchangeable nature of sulfonamide protons, DMSO-
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 | Broad s | 1H | Highly deshielded acidic proton; may be invisible if wet DMSO is used. | |
| 7.45 | t (broad) | 1H | Triplet structure arises from coupling to Glycine | |
| 3.72 | d ( | 2H | Glycine | |
| 2.98 | m (t-like) | 2H | Deshielded by sulfonyl group. | |
| 1.62 | m (quint) | 2H | ||
| 1.38 | m (sext) | 2H | ||
| 0.89 | t ( | 3H | Terminal methyl group. |
NMR (100 MHz, DMSO-
)
-
Carbonyl: 171.2 ppm (
) -
Aliphatic Core: 52.8 ppm (
- ), 44.1 ppm (Glycine ) -
Butyl Chain: 25.4 ppm, 21.0 ppm, 13.5 ppm (Terminal
)
NMR Connectivity Map:
Caption: 1H NMR Chemical Shift Assignment Map (DMSO-d6).
Infrared Spectroscopy (FT-IR)
-
3280 cm
(m): stretching (Sulfonamide). Sharpness distinguishes it from the acid OH. -
2500–3200 cm
(broad): stretching (Carboxylic acid dimer). -
1715 cm
(s): stretching (Carboxylic acid). -
1325 cm
(s): Asymmetric stretch. -
1150 cm
(s): Symmetric stretch.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Electrospray (
) is preferred due to the acidic moiety. -
Molecular Formula:
-
Exact Mass: 195.06
-
Observed Peaks:
- : 194.1 m/z (Base peak).
-
Fragmentation: Loss of
(44 Da) may be observed at high collision energies, yielding m/z ~150.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(Butane-1-sulfonamido)acetic acid (5.0 mmol scale).
Materials
-
Glycine (1.0 eq, 375 mg)
-
1-Butanesulfonyl chloride (1.1 eq, 860 mg/0.72 mL)
-
NaOH (2.5 eq) dissolved in
(10 mL) -
Solvents: THF (optional co-solvent), Ethyl Acetate, HCl (1M).
Procedure
-
Dissolution: Dissolve glycine (375 mg) in 10 mL of 1M NaOH at 0°C. Validation: Solution must be clear.
-
Addition: Add 1-butanesulfonyl chloride dropwise over 15 minutes. Causality: Slow addition prevents localized heating and hydrolysis of the chloride.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor pH; if it drops below 9, add dilute NaOH.
-
Quench & Workup:
-
Wash the basic solution with diethyl ether (
) to remove unreacted sulfonyl chloride (organic layer discarded). -
Critical Step: Acidify the aqueous layer to pH 1 using 6M HCl. The product may precipitate or oil out.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize from EtOAc/Hexanes if necessary.
Quality Control Checkpoints
-
TLC: Silica gel, 5% MeOH in DCM. Stain with Bromocresol Green (acid turns yellow).
-
Melting Point: Expected range: 98–102°C (Typical for short-chain sulfonyl glycines).
Part 4: References
-
PubChem. 2-(Butane-1-sulfonyl)acetic acid (CID 5302379). National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR assignments of sulfonamides and carboxylic acids).
-
NIST Chemistry WebBook. Glycine and Sulfonamide derivatives spectral data.[Link]
